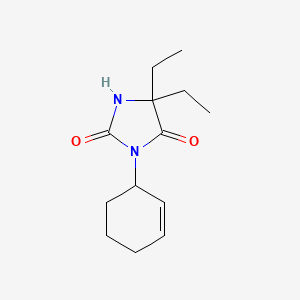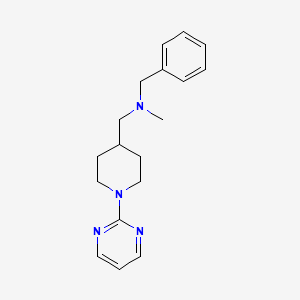
N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide, also known as DBZ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DBZ has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide involves inhibition of gamma-secretase, which prevents the cleavage of the Notch receptor and the subsequent activation of downstream signaling pathways. This compound binds to the active site of gamma-secretase and blocks its activity, leading to a reduction in Notch signaling. This mechanism of action has been well-characterized through a variety of biochemical and biophysical studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the Notch signaling pathway. Inhibition of Notch signaling has been shown to have a variety of effects on cell differentiation, proliferation, and survival. This compound has been used to study the role of Notch signaling in a variety of biological processes, including neurogenesis, hematopoiesis, and tumorigenesis.
Advantages and Limitations for Lab Experiments
N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide has several advantages as a tool for studying the Notch signaling pathway. It is a potent and specific inhibitor of gamma-secretase, and its mechanism of action has been well-characterized. This compound is also readily available and can be used in a variety of experimental systems. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other proteins, and its effects on Notch signaling may be context-dependent. Additionally, the use of this compound may not accurately reflect the effects of genetic or pharmacological manipulation of the Notch pathway.
Future Directions
There are several future directions for research on N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide and its applications in scientific research. One area of interest is the development of more specific and potent inhibitors of gamma-secretase, which could be used to study the effects of Notch signaling in greater detail. Another area of interest is the use of this compound in combination with other drugs or genetic manipulations to investigate the role of Notch signaling in disease states. Finally, there is a need for further investigation into the off-target effects of this compound and the context-dependent effects of Notch signaling inhibition.
Synthesis Methods
The synthesis of N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide involves the reaction of 2-amino-3-hydroxypyridine with 2,4-dichlorobenzoic acid in the presence of an appropriate catalyst. The resulting intermediate is then treated with dimethylsulfamoyl chloride to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, and the compound is readily available for use in scientific research.
Scientific Research Applications
N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide has been studied extensively for its potential applications in scientific research. One of its primary uses is as a tool for studying the Notch signaling pathway, which plays a critical role in cell differentiation and development. This compound has been found to inhibit the activity of gamma-secretase, an enzyme that is involved in the processing of the Notch receptor. By inhibiting gamma-secretase, this compound can be used to study the effects of Notch signaling on a variety of biological processes.
properties
IUPAC Name |
N-(dimethylsulfamoyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-7-11(16)13-9-6-4-5-8(10(9)20-7)12(17)14-21(18,19)15(2)3/h4-7H,1-3H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMHKYNYNNTAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)C(=O)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate](/img/structure/B7573810.png)
![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)
![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)